![molecular formula C13H12N4O3S2 B2828260 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 2034416-80-1](/img/structure/B2828260.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-methylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These are organic compounds containing one or more rings in their structure that contain atoms other than carbon .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using one-pot three-component reactions . This involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature .Aplicaciones Científicas De Investigación
Anticancer and Anti-Inflammatory Applications
- Synthesis and Biological Evaluation: A study by Rahmouni et al. (2016) involved synthesizing novel pyrazolopyrimidines derivatives, exhibiting cytotoxic and 5-lipoxygenase inhibition activities, relevant in anticancer and anti-inflammatory contexts. This research highlights the compound's potential in creating therapeutics against cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity: Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones, which demonstrated significant antistaphylococcal activity. This study suggests the utility of this compound in developing new antibiotics or antimicrobial agents (Kostenko et al., 2008).
Herbicidal Potential
- Design, Synthesis, and Herbicidal Activity: Research by Zhu et al. (2021) explored the synthesis of pyrimidine derivatives containing 1,2,4-triazole, displaying notable herbicidal activity against certain plant species. This study opens avenues for using this compound in agricultural herbicides (Zhu et al., 2021).
CNS Depressant Activities
- Studies in Heterocyclic Series: Okafor et al. (1982) investigated compounds including open 1, 3, 9-triaza- and 1, 3, 6-triaza-phenothiazines, derived from similar chemical structures, for their central nervous system (CNS)-depressant activities. This implies potential research applications in neuropharmacology (Okafor et al., 1982).
Antitumor Agents
- Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Gangjee et al. (2009) synthesized analogues of the compound as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, both of which are crucial in antitumor therapy. This highlights its use in cancer research (Gangjee et al., 2009).
Molluscicidal Properties
- Synthesis of Thiazolopyrimidines: El-bayouki and Basyouni (1988) reported the synthesis of thiazolopyrimidines with significant molluscicidal properties, suggesting potential in pest control and related fields (El-bayouki & Basyouni, 1988).
Mecanismo De Acción
Target of Action
It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be key proteins or enzymes in fungal pathogens.
Mode of Action
As a fungicide, it is plausible that it interacts with its targets in a way that inhibits the growth or reproduction of fungal pathogens .
Biochemical Pathways
Given its fungicidal activity , it is likely that it interferes with essential biochemical pathways in fungi, leading to their death or growth inhibition.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its fungicidal activity . It may cause changes at the cellular level that result in the death or growth inhibition of fungal pathogens.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-7-9(22-6-15-7)11(18)14-3-4-17-12(19)10-8(2-5-21-10)16-13(17)20/h2,5-6H,3-4H2,1H3,(H,14,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECOLLJNBIIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

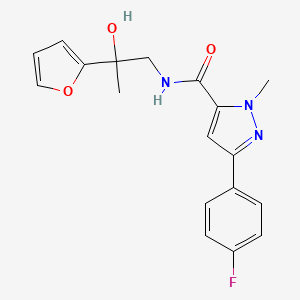
![N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2828181.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2828182.png)
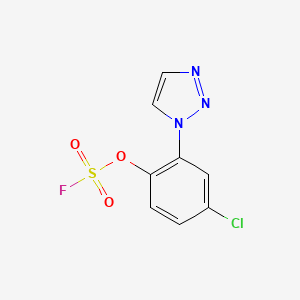

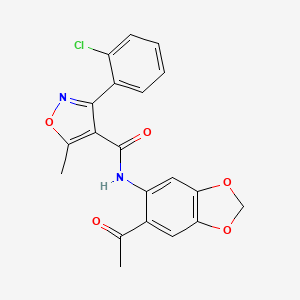
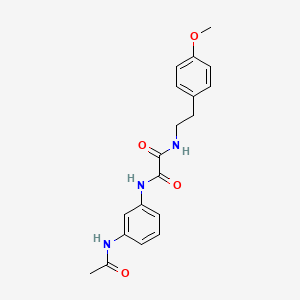
![Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2828191.png)
![9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2828193.png)
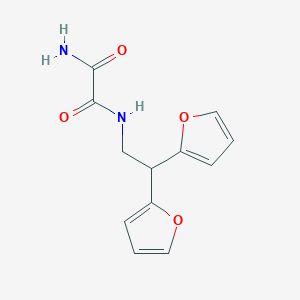
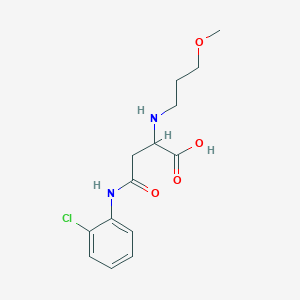
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2828199.png)
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)
